2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid 2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 1209535-34-1
VCID: VC3049012
InChI: InChI=1S/C13H10N2O4/c16-11-6-14-9-4-2-1-3-8(9)5-10(14)13(19)15(11)7-12(17)18/h1-5H,6-7H2,(H,17,18)
SMILES: C1C(=O)N(C(=O)C2=CC3=CC=CC=C3N21)CC(=O)O
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol

2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid

CAS No.: 1209535-34-1

Cat. No.: VC3049012

Molecular Formula: C13H10N2O4

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid - 1209535-34-1

Specification

CAS No. 1209535-34-1
Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
IUPAC Name 2-(1,3-dioxo-4H-pyrazino[1,2-a]indol-2-yl)acetic acid
Standard InChI InChI=1S/C13H10N2O4/c16-11-6-14-9-4-2-1-3-8(9)5-10(14)13(19)15(11)7-12(17)18/h1-5H,6-7H2,(H,17,18)
Standard InChI Key LRILFFUFPPIPTA-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=O)C2=CC3=CC=CC=C3N21)CC(=O)O
Canonical SMILES C1C(=O)N(C(=O)C2=CC3=CC=CC=C3N21)CC(=O)O

Introduction

Chemical Identity and Structure

The compound 2-{1,3-Dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid represents an important member of the pyrazinoindole chemical family. This section provides a comprehensive overview of its fundamental identification parameters and structural characteristics that define its chemical identity.

Nomenclature and Identification

The compound is precisely identified through multiple chemical registry systems and commercial designations. These standardized identifiers facilitate accurate communication among researchers and ensure proper handling in laboratory and industrial settings.

ParameterInformation
IUPAC Name2-(1,3-dioxo-4H-pyrazino[1,2-a]indol-2-yl)acetic acid
CAS Number1209535-34-1
Catalog Number2591DG (AK Scientific)
Molecular FormulaC13H10N2O4
Molecular Weight258.22 g/mol

The compound features a systematic IUPAC name that accurately describes its chemical structure, while its unique CAS registry number enables unambiguous identification in chemical databases and regulatory documentation .

Structural Representation

The molecular structure of 2-{1,3-Dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid can be digitally represented through various notation systems that encode its atomic connectivity and spatial arrangement.

The compound's structure is represented by the following notations:

SMILES: c1ccc2c(c1)cc3n2CC(=O)N(C3=O)CC(=O)O
InChI: InChI=1S/C13H10N2O4/c16-11-6-14-9-4-2-1-3-8(9)5-10(14)13(19)15(11)7-12(17)18/h1-5H,6-7H2,(H,17,18)
InChIKey: LRILFFUFPPIPTA-UHFFFAOYSA-N

These representations reveal the compound contains a fused ring system comprising indole and pyrazine moieties with an acetic acid functional group attached to the nitrogen atom of the pyrazine ring. The structure features two carbonyl groups within the pyrazine component, contributing to its distinctive chemical reactivity and physical properties .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-{1,3-Dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid is essential for predicting its behavior in various environments and applications. These properties inform proper handling procedures and guide potential research applications.

Physical Properties

The compound demonstrates several notable physical characteristics that influence its stability, handling requirements, and potential formulation considerations.

PropertyValue
Physical StateSolid
Density1.5±0.1 g/cm³
Flash Point311.7±30.1 °C
Boiling Point591.9±50.0 °C at 760 mmHg
Polarizability26.2±0.5 10⁻²⁴cm³
Vapor Pressure0.0±1.8 mmHg at 25°C

These physical parameters indicate 2-{1,3-Dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid is a stable solid at room temperature with minimal volatility, as evidenced by its high boiling point and negligible vapor pressure. The compound's relatively high flash point suggests low flammability risk under normal laboratory conditions .

Chemical Reactivity

The presence of carbonyl groups (C=O) within the pyrazine ring portion creates potential sites for nucleophilic attack and contributes to the compound's polarity. These structural features collectively determine how the molecule interacts with biological systems and influences its potential applications in pharmaceutical research and chemical synthesis .

Hazard TypeClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

This classification indicates the compound can cause skin irritation, serious eye irritation, and may irritate the respiratory tract upon exposure. The GHS pictogram associated with these hazards is the exclamation mark symbol, indicating a warning-level hazard .

Applications in Research and Industry

Current Applications

2-{1,3-Dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid serves multiple functions in scientific research and industrial settings. Based on available data, its primary applications include:

  • Pharmaceutical impurity standard for quality control processes

  • Chemical synthesis intermediate in the preparation of more complex molecules

  • Research reagent for investigating structure-activity relationships in pyrazinoindole compounds

The compound's utility is primarily limited to industrial-grade scientific research applications, with restrictions against use for other purposes. This suggests its role is primarily in controlled laboratory environments rather than as an active ingredient in commercial products .

Synthetic Approaches and Chemical Relationships

Chemical Relationships

The compound belongs to a family of heterocyclic structures that continue to attract significant attention in organic and medicinal chemistry. Within this chemical space:

  • Pyrazino[1,2-a]indol-1-ones have been extensively explored for their biological properties

  • Pyrazino[1,2-a]indol-4-ones, more closely related to our compound of interest, have been comparatively less studied but show promising pharmacological potential

  • The development of one-pot approaches to synthesize these structures from easily available building blocks represents an area of ongoing research interest

These relationships highlight the position of 2-{1,3-Dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid within the broader context of heterocyclic chemistry and suggest potential avenues for further investigation of its properties and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator